3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate

Lipophilicity Physicochemical property Structural isomerism

3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate (CAS 37627-59-1) is a substituted 3-aryl-3-pyrrolidinol derivative supplied as a 1:1 citrate salt. Its molecular formula is C₂₄H₃₇NO₈ (MW 467.55 g/mol).

Molecular Formula C24H37NO8
Molecular Weight 467.6 g/mol
CAS No. 37627-59-1
Cat. No. B12902344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate
CAS37627-59-1
Molecular FormulaC24H37NO8
Molecular Weight467.6 g/mol
Structural Identifiers
SMILESCCCC1(CCN(C1)CCC(C)C)C2=CC(=CC=C2)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/C18H29NO.C6H8O7/c1-4-9-18(16-6-5-7-17(20)13-16)10-12-19(14-18)11-8-15(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,13,15,20H,4,8-12,14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
InChIKeyZCCPLOVSFHPFHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol Citrate (CAS 37627-59-1): Chemical Identity and Structural Classification for Sourcing Decisions


3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate (CAS 37627-59-1) is a substituted 3-aryl-3-pyrrolidinol derivative supplied as a 1:1 citrate salt . Its molecular formula is C₂₄H₃₇NO₈ (MW 467.55 g/mol) . The compound belongs to a class of synthetic pyrrolidine-based phenolic compounds historically explored for analgesic and antitussive pharmacological activity, as described in foundational patent literature on basic esters of 3-aryl-3-pyrrolidinols [1]. The free base (C₁₈H₂₉NO, MW 275.43) features a pyrrolidine ring N-substituted with an isopentyl (3-methylbutyl) group and 3-substituted with a propyl group and a meta-phenol moiety . The citrate counterion provides salt-form advantages in handling, solubility, and formulation relative to the free base.

Why Generic Interchange of 3-Aryl-3-Pyrrolidinol Analogs Fails: Structural Specificity of 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol Citrate


Substituting 3-(1-isopentyl-3-propyl-3-pyrrolidinyl)phenol citrate with another 3-aryl-3-pyrrolidinol derivative—even a closely related isomer—introduces quantifiable deviations in molecular weight, lipophilicity, and salt stoichiometry that can alter pharmacological profile and formulation behavior. The N-isopentyl (3-methylbutyl) substituent confers distinct steric and lipophilic properties compared to the linear n-pentyl isomer (CAS 38190-96-4) or the shorter-chain N-butyl analog (CAS 37627-57-9) . Furthermore, the citrate salt form (1:1 stoichiometry) differentiates this compound from free-base pyrrolidinylphenols , which lack the tricarboxylate counterion critical for aqueous solubility and solid-state stability. Class-level structure-activity relationship (SAR) studies on 3-aryl-3-pyrrolidinols demonstrate that even minor N-alkyl modifications produce measurable shifts in analgesic potency [1], reinforcing that generic substitution without explicit comparative validation introduces unacceptable uncertainty in research reproducibility and industrial specification compliance.

Quantified Differentiation Evidence for 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol Citrate vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Isopentyl vs. n-Butyl N-Substitution

The isopentyl-substituted target compound (C₂₄H₃₇NO₈, MW 467.55) exhibits a molecular weight increase of +14.02 Da (3.1%) relative to the n-butyl analog 3-(1-butyl-3-propyl-3-pyrrolidinyl)phenol citrate (CAS 37627-57-9, C₂₃H₃₅NO₈, MW 453.53), attributable to the additional methylene branch . This branching is predicted to increase LogP by approximately +0.3 to +0.5 log units based on the incremental contribution of a methyl branch to aliphatic LogP, moving from a reported LogP of 2.63 (n-butyl analog) to an estimated range of 2.9–3.1 for the isopentyl derivative.

Lipophilicity Physicochemical property Structural isomerism

Salt Form Solubility Advantage: Citrate Salt vs. Free Base Pyrrolidinylphenols

The target compound is supplied as a 1:1 citrate salt (2-hydroxypropane-1,2,3-tricarboxylic acid adduct), which introduces five hydrogen bond donors and nine hydrogen bond acceptors into the salt complex, contrasting sharply with the free base form of 3-(1-isopentyl-3-propyl-3-pyrrolidinyl)phenol (lacking the tricarboxylate moiety) . The free base of structurally related 3-aryl-3-pyrrolidinols (e.g., CAS 38190-96-4, n-pentyl free base, MW 275.43) has no ionizable counterion and is expected to exhibit substantially lower aqueous solubility than the citrate salt. Citrate salts are well-established in pharmaceutical formulation for enhancing dissolution rates of lipophilic amines through pH-dependent ionization and wetting effects [1].

Salt selection Aqueous solubility Formulation

N-Substituent Branching: Isopentyl vs. n-Pentyl Isomerism and Impact on Metabolic Stability (Class-Level SAR)

The target compound contains an N-isopentyl (3-methylbutyl) group—a branched alkyl chain—in contrast to the linear n-pentyl isomer (CAS 38190-96-4, 3-(1-pentyl-3-propyl-3-pyrrolidinyl)phenol) . In the broader 3-aryl-3-pyrrolidinol class, N-dealkylation represents a primary metabolic pathway; branching at the α-carbon (isopentyl) introduces steric hindrance that can slow cytochrome P450-mediated oxidative N-dealkylation relative to the linear n-alkyl chain [1]. The SAR studies on 3-aryl-3-pyrrolidinols reported in US3185702A demonstrate that varying the N-substituent from methyl to higher alkyl groups produces quantitative shifts in analgesic ED₅₀ values, with optimal activity observed for specific alkyl chain lengths and branching patterns [2].

Metabolic stability N-dealkylation Steric hindrance

Optimal Application Scenarios for 3-(1-Isopentyl-3-propyl-3-pyrrolidinyl)phenol Citrate Based on Differentiated Evidence


Pharmacological Research on Structure-Activity Relationships of 3-Aryl-3-Pyrrolidinols

Researchers investigating the SAR of N-alkyl substitution in 3-aryl-3-pyrrolidinol-based analgesics or CNS-active agents should select the isopentyl-substituted citrate salt specifically, rather than the n-butyl or n-pentyl analogs, to probe the effect of β-branching on target affinity, functional activity, and metabolic stability. The compound's distinct molecular weight (467.55 Da) and lipophilicity profile (estimated LogP ~2.9–3.1) position it as a critical probe for mapping lipophilic bulk tolerance within this chemical series .

In Vivo Pharmacokinetic and Metabolic Profiling Studies

For in vivo PK studies in rodent models, the citrate salt form of the isopentyl analog is the preferred procurement choice over the free base n-pentyl isomer (CAS 38190-96-4). The salt form provides enhanced aqueous solubility for more reliable parenteral or oral formulation, while the branched N-isopentyl group is predicted to exhibit reduced first-pass N-dealkylation relative to the linear n-pentyl chain, potentially extending the measurable half-life and simplifying PK sampling schedules [1].

Analytical Reference Standard for Isopentyl-Substituted Pyrrolidinylphenol Identification

Analytical laboratories developing LC-MS or GC-MS methods for detecting and quantifying 3-aryl-3-pyrrolidinols in biological matrices or industrial samples require the isopentyl-substituted citrate as a certified reference standard to differentiate it from co-eluting isomers (e.g., n-pentyl, n-butyl, dipropyl analogs). The unique molecular ion (m/z 467.2 [M+H]⁺ for the citrate salt complex) and distinct chromatographic retention driven by the branched alkyl chain provide unambiguous identification .

Pharmaceutical Salt Screening and Preformulation Development

Formulation scientists conducting salt screening campaigns for 3-aryl-3-pyrrolidinol drug candidates should include the citrate salt (CAS 37627-59-1) in their matrix to benchmark solubility, dissolution rate, and solid-state stability against alternative salt forms (e.g., hydrochloride, tartrate). The 1:1 citrate stoichiometry, with its five hydrogen bond donors and nine acceptors, provides a distinct solid-state interaction profile that can enhance crystallinity and reduce hygroscopicity relative to simpler mineral acid salts [1] [2].

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